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Compound of Interest

Compound Name: A 159

Cat. No.: B1166418

[WHITE PAPER]

Executive Summary

This document provides a comprehensive overview of the preliminary non-clinical toxicity
profile of A-159, a novel kinase inhibitor under investigation. The findings herein are based on a
series of in vitro and in vivo studies designed to characterize the compound's initial safety
profile in accordance with regulatory guidelines. The primary objectives of these studies were
to identify potential target organs of toxicity, determine the no-observed-adverse-effect level
(NOAEL), and assess the genotoxic potential of A-159. The data summarized below will inform
dose selection for future IND-enabling studies and provide a foundational understanding of the
compound's risk profile.

Acute Toxicity

The single-dose acute toxicity of A-159 was evaluated in both rodent and non-rodent species to
determine the median lethal dose (LD50) and identify signs of acute toxicity.

Quantitative Data Summary
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Species Strain

Route of
Administrat
ion

LD50
(mglkg)

95%
Confidence
Interval

Key Clinical
Observatio
ns

Mouse CD-1

Oral (p.o.)

> 2000

N/A

No mortality
or significant
clinical signs

observed.

Sprague-
Rat prag
Dawley

Oral (p.o.)

1500

1250-1800

Sedation,
ataxia, and
piloerection
at doses =
1000 mg/kg.

Sprague-
Rat prag
Dawley

Intravenous

(i.v.)

150

120-185

Immediate
signs of
neurotoxicity
(tremors,

convulsions).

Experimental Protocol: Acute Oral Toxicity (Rat)

» Test System: Male and female Sprague-Dawley rats (n=5/sex/group), 8-10 weeks of age.

e Dose Levels: 500, 1000, 1500, and 2000 mg/kg.

e Vehicle: 0.5% (w/v) methylcellulose in sterile water.

o Administration: Single oral gavage.

e Observation Period: 14 days.

» Endpoints: Mortality, clinical signs of toxicity (observed daily), body weight (measured on

Days 0, 7, and 14), and gross necropsy on all animals at termination.

Repeat-Dose Toxicity
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A 28-day repeat-dose study was conducted in rats to characterize the toxicity profile of A-159
following daily administration and to establish a No-Observed-Adverse-Effect Level (NOAEL).

: _ E

Parameter 10 mg/kg/day 50 mgl/kg/day 200 mg/kg/day
NOAEL 10 mg/kg/day

LOAEL - 50 mg/kg/day

Key Hematology No significant Mild, non-regenerative  Moderate anemia,
Findings changes anemia thrombocytopenia

>5-fold increase in

Key Clinical Chemistry  No significant 2-fold increase in
T ALT/AST, elevated
Findings changes ALT/AST o
bilirubin
Liver (Hepatocellular
Primary Target N Liver (Hepatocellular necrosis), Bone
None Identified
Organs hypertrophy) Marrow

(Hypocellularity)

Experimental Protocol: 28-Day Oral Toxicity (Rat)

o Test System: Male and female Sprague-Dawley rats (n=10/sex/group).
e Dose Levels: 0 (vehicle), 10, 50, and 200 mg/kg/day.

e Vehicle: 0.5% (w/v) methylcellulose.

o Administration: Daily oral gavage for 28 consecutive days.

« In-life Assessments: Clinical observations, body weight, food consumption, ophthalmology,
and functional observational battery (FOB).

o Terminal Assessments: Hematology, clinical chemistry, urinalysis, gross pathology, organ
weights, and histopathological examination of a full panel of tissues.

Genotoxicity
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A standard battery of in vitro genotoxicity assays was conducted to assess the mutagenic and
clastogenic potential of A-159.

: _

Metabolic Concentration

Assay Test System L Result
Activation (S9) Range
] S. typhimurium
Bacterial
(TA98, TA100, _ _ 0.1 - 5000 _
Reverse ) With and Without Negative
) etc.) & E. coli g/plate
Mutation (Ames)
(WP2 uvrA)
Human
In Vitro Peripheral Blood ] ] -
_ With and Without 1 - 100 uM Positive
Micronucleus Lymphocytes
(HPBL)
In Vitro Chinese Hamster
Chromosomal Ovary (CHO) With and Without 1 - 100 uM Positive
Aberration cells

Experimental Protocol: In Vitro Micronucleus Assay

o Test System: Cultured human peripheral blood lymphocytes from healthy donors.
» Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction.

e Compound Concentrations: A minimum of three analyzable concentrations, selected based
on a preliminary cytotoxicity assay (aiming for ~50% cytotoxicity at the highest
concentration).

o Treatment Duration: 4 hours (with and without S9) followed by a 24-hour recovery period in
the presence of cytochalasin B.

¢ Analysis: At least 2000 binucleated cells were scored per concentration for the presence of
micronuclei.
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o Controls: Vehicle (negative control) and known clastogens (e.g., mitomycin-C,
cyclophosphamide) were used as positive controls.

Safety Pharmacology

Core safety pharmacology studies were conducted to evaluate potential adverse effects on
major physiological systems.

: . E

Result (IC50 /

Assay System Key Parameter
Effect)
hERG Channel Assay  Cardiovascular K+ Current Inhibition IC50 =35 uM
) ) ) Decreased motor
) Central Nervous Behavioral/Physiologi o )
Irwin Test (Rat) activity and sedation
System cal
at > 100 mg/kg.
Respiratory Function ) Tidal Volume, No significant effects
Respiratory o
(Rat) Respiration Rate up to 100 mg/kg.

Diagrams and Workflows
Genotoxicity Testing Workflow

The following diagram outlines the logical progression of the genotoxicity assessment for A-
159.
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Caption: Logical workflow for the genotoxicity assessment of A-159.

Proposed Pathway for A-159 Induced Hepatotoxicity
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Based on preliminary mechanistic studies, the following signaling pathway is hypothesized to
contribute to the observed liver toxicity.
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Caption: Hypothesized signaling pathway for A-159 hepatotoxicity.

Preliminary Conclusion

The preliminary toxicity profile of A-159 indicates that the primary target organs are the liver
and bone marrow at high doses in repeat-dose studies. The compound is non-mutagenic in the
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Ames test but has shown evidence of clastogenic potential in in vitro mammalian cell assays,
warranting further in vivo investigation. A moderate risk of hERG channel inhibition is noted,
suggesting cardiovascular monitoring will be important in future studies. The NOAEL in a 28-
day rat study was established at 10 mg/kg/day. These findings provide a solid foundation for
guiding the design of pivotal IND-enabling toxicology studies.

 To cite this document: BenchChem. [A-159: Preliminary Toxicity Profile]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1166418#a-159-
preliminary-toxicity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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